

Repotrectinib IC50 Determination: A Technical Support Guide

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Compound of Interest		
Compound Name:	Repotrectinib	
Cat. No.:	B610555	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate determination of **repotrectinib** IC50 values.

Frequently Asked Questions (FAQs)

Q1: What are the primary kinase targets of **repotrectinib**?

Repotrectinib is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting ROS1, TRK (TRKA, TRKB, TRKC), and ALK kinases.[1][2][3] Its macrocyclic structure allows it to overcome resistance mutations that affect first-generation TKIs.[4][5]

Q2: Why am I observing different IC50 values for **repotrectinib** against the same target in different cell lines?

Variations in IC50 values across different cell lines can be attributed to several factors:

- Genetic Context: The specific fusion partner of ROS1, TRK, or ALK can influence inhibitor sensitivity.
- Expression Levels: The expression level of the target kinase fusion protein can impact the concentration of **repotrectinib** required for inhibition.
- Off-Target Effects: The presence of other sensitive kinases in a particular cell line could contribute to the observed anti-proliferative effect.[6]



• Cellular Uptake and Efflux: Differences in drug transporters among cell lines can alter the intracellular concentration of **repotrectinib**.

Q3: My IC50 values for **repotrectinib** against known resistance mutations are higher than expected. What could be the issue?

Higher than expected IC50 values against resistance mutations could stem from:

- Incorrect Mutation Confirmation: Ensure the presence of the specific resistance mutation in your cell model has been sequence-verified.
- Cell Line Integrity: Cell lines can lose expression of the target fusion protein over time.
 Regularly verify protein expression via Western blot.
- Assay Conditions: Suboptimal assay conditions, such as high cell seeding density or extended incubation times, can lead to an underestimation of potency. Refer to the detailed protocols below for recommended parameters.

Q4: How does **repotrectinib**'s potency compare to other TKIs against wild-type and mutant kinases?

Repotrectinib generally demonstrates superior potency against wild-type ROS1 and TRK fusions and maintains significant activity against a wide range of resistance mutations, including solvent front and gatekeeper mutations, where other inhibitors may lose efficacy.[7][8] [9]

Quantitative Data Summary

The following tables summarize the reported IC50 values for **repotrectinib** and other relevant TKIs against various wild-type and mutant kinases.

Table 1: Repotrectinib IC50 Values against Wild-Type Kinases



Target	IC50 (nM)	Assay Type	Reference
ROS1	0.07	Biochemical	[1][2]
TRKA	0.83	Biochemical	[1][2]
TRKB	0.05	Biochemical	[1][2]
TRKC	0.1	Biochemical	[1][2]
ALK	1.01	Biochemical	[1][2]
EML4-ALK	27	Cell-based	[3]
LMNA-TRKA	<0.2	Cell-based	[7]
ETV6-TRKB	<0.2	Cell-based	[7]
ETV6-TRKC	<0.2	Cell-based	[7]

Table 2: Comparative IC50 Values (nM) of TRK Inhibitors in Ba/F3 Cells



TRK Fusion/Mutatio n	Repotrectinib	Larotrectinib	Entrectinib	Selitrectinib
Wild-Type Fusions				
LMNA-TRKA	<0.2	23.5	0.3	1.8
ETV6-TRKB	<0.2	49.4	1.3	3.9
ETV6-TRKC	<0.2	30.1	0.5	2.1
Resistance Mutations				
TRKA G595R (SFM)	<0.3	300-1000	>400-fold decrease	~10-fold less potent than Repotrectinib
TRKA F589L (GKM)	<0.2	>600	<0.2	~100-fold less potent than Repotrectinib
TRKA G667C (xDFG)	14.6	>1500	138	124

Data compiled from multiple sources.[7][9] SFM = Solvent Front Mutation, GKM = Gatekeeper Mutation, xDFG = xDFG Motif Mutation.

Table 3: Repotrectinib IC50 Values against ALK and ROS1 Resistance Mutations

Kinase and Mutation	IC50 (nM)	Assay Type	Reference
ALK G1202R	1.26	Biochemical	[1][10]
ALK L1196M	1.08	Biochemical	[1][10]
ROS1 G2032R	3.3 - 97	Cell-based	[3][11]



Experimental Protocols & Troubleshooting Protocol 1: Cell-Based Proliferation Assay

This protocol is designed to determine the IC50 of **repotrectinib** by measuring its effect on the proliferation of engineered cell lines (e.g., Ba/F3, NIH3T3) expressing a target kinase fusion.

Materials:

- Engineered cell line (e.g., Ba/F3-LMNA-TRKA)
- Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Repotrectinib stock solution (e.g., 10 mM in DMSO)
- 384-well white plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Plate reader with luminescence detection capabilities

Procedure:

- Cell Seeding: Seed 2,000 cells per well in a 384-well plate.
- Drug Treatment: Prepare serial dilutions of repotrectinib and add to the wells. Include a DMSO-only control.
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[7]
- Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure luminescence using a plate reader.
- Data Analysis: Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic curve to determine the IC50 value using software like GraphPad Prism.

Troubleshooting Guide for Proliferation Assay



Issue	Possible Cause	Recommended Solution
High variability between replicates	Inconsistent cell seeding, pipetting errors.	Use a multichannel pipette for cell seeding and drug addition. Ensure thorough mixing of cell suspension before plating.
No dose-response curve (flat curve)	Drug concentration range is too high or too low. Cell line is not dependent on the target kinase.	Test a wider range of drug concentrations (e.g., 0.01 nM to 10 µM). Confirm target expression and phosphorylation via Western blot.
Low signal-to-noise ratio	Low cell number, old reagent.	Optimize cell seeding density. Use fresh CellTiter-Glo® reagent.

Protocol 2: Kinase Phosphorylation Assay (Western Blot)

This protocol assesses the ability of **repotrectinib** to inhibit the autophosphorylation of its target kinase.

Materials:

- Engineered cell line (e.g., KM12, NIH3T3 expressing kinase fusion)
- 24-well plates
- Repotrectinib stock solution
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-p-TRKA, anti-total-TRKA)
- Secondary antibody (HRP-conjugated)



- · Chemiluminescent substrate
- Western blot imaging system

Procedure:

- Cell Seeding: Seed approximately 500,000 cells per well in a 24-well plate and incubate for 24 hours.[7]
- Drug Treatment: Treat cells with a range of **repotrectinib** concentrations for 4 hours.[7]
- · Cell Lysis: Lyse the cells in RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate.
- · Western Blotting:
 - Separate protein lysates via SDS-PAGE.
 - Transfer proteins to a nitrocellulose membrane.
 - Block the membrane and incubate with primary antibodies overnight.
 - Incubate with a secondary antibody.
 - Detect the signal using a chemiluminescent substrate.
- Data Analysis: Quantify band intensities to determine the inhibition of phosphorylation at different drug concentrations.

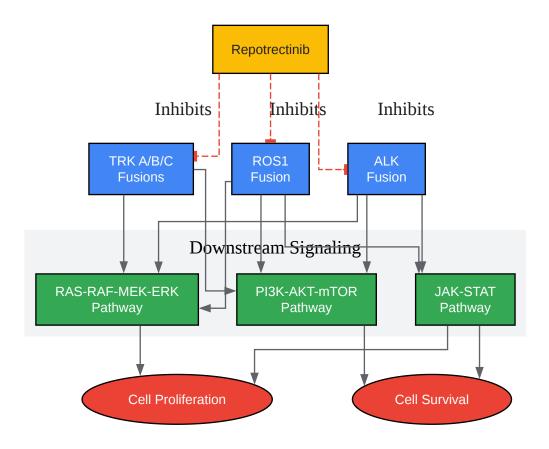
Troubleshooting Guide for Phosphorylation Assay



Issue	Possible Cause	Recommended Solution
Weak or no phospho-protein signal	Low basal phosphorylation, antibody issue.	Ensure the cell line has detectable basal phosphorylation of the target kinase. Use a positive control. Validate the primary antibody.
Inconsistent loading	Inaccurate protein quantification, pipetting errors.	Use a reliable protein quantification method (e.g., BCA assay). Load a housekeeping protein (e.g., GAPDH, Actin) to normalize for loading.
High background on blot	Insufficient blocking, antibody concentration too high.	Increase blocking time or use a different blocking agent. Optimize primary and secondary antibody concentrations.

Visualizations Signaling Pathways



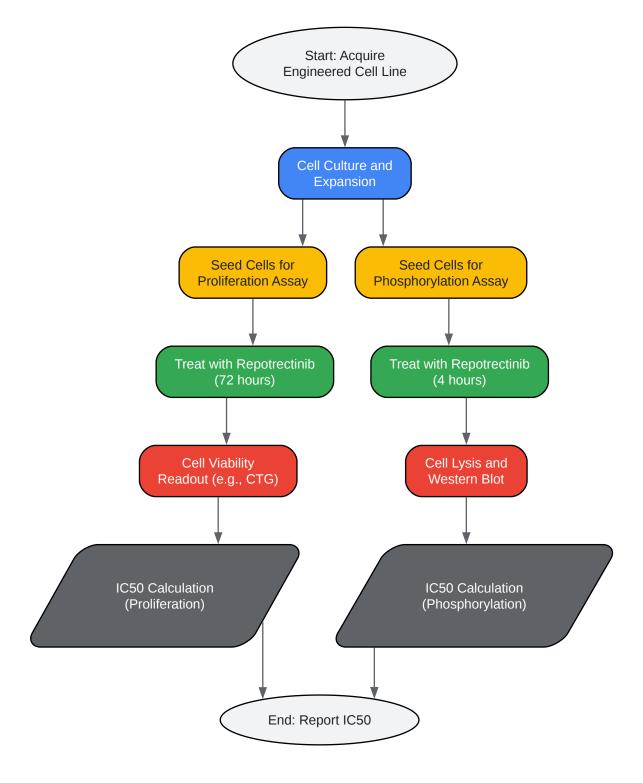


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Caption: Repotrectinib inhibits ROS1, TRK, and ALK signaling pathways.

Experimental Workflow



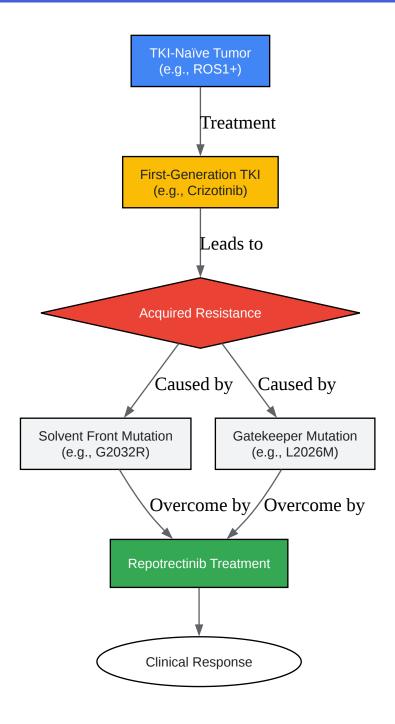


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Caption: Workflow for determining **repotrectinib** IC50 values.

Logical Relationship of Resistance





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Caption: **Repotrectinib** overcomes resistance to first-generation TKIs.

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